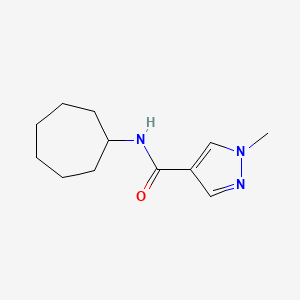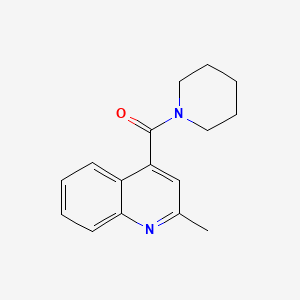
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various areas of research.
Mécanisme D'action
The mechanism of action of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to have potent anticancer activity, and it has been shown to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters, which can have an impact on mood and behavior. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which can have a positive impact on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide in lab experiments include its potent activity and its unique structure, which make it a valuable tool for studying various cellular processes. The limitations of using the compound include its complex mechanism of action, which can make it difficult to interpret experimental results. In addition, the compound may have off-target effects, which can complicate data analysis.
Orientations Futures
There are many future directions for research involving (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide. One area of research involves the development of new anticancer drugs based on the structure of the compound. Another area of research involves the use of the compound as a tool for studying the mechanism of action of certain neurotransmitters. Additionally, the compound may have potential as a treatment for neurodegenerative diseases and other conditions that involve dysregulation of certain cellular processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves several steps, including the reaction of 2-aminobenzamide with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-mercaptothiazole. The final step involves the reaction of the intermediate product with 4-methyl-2-oxopentanoic acid. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide has been used in various areas of scientific research, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potent anticancer activity, and it has been used as a lead compound for the development of new anticancer drugs. In neuroscience research, the compound has been used to study the mechanism of action of certain neurotransmitters, and it has been shown to have potential as a treatment for neurodegenerative diseases. In drug discovery, the compound has been used as a tool for the identification of new drug targets and the development of new drugs.
Propriétés
IUPAC Name |
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)9-14(15(21)19-17-18-7-8-23-17)20-10-12-5-3-4-6-13(12)16(20)22/h3-8,11,14H,9-10H2,1-2H3,(H,18,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLNUWFSJOBNM-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7645097.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)

![3-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645126.png)
![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)




![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)